2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

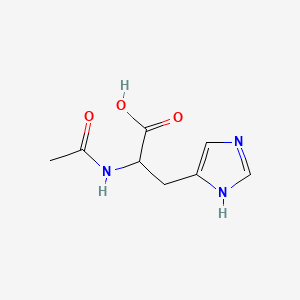

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-Acetyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of an acetamido group attached to the alpha carbon of the histidine molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid typically involves the acetylation of histidine. One common method is the reaction of histidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of enzymatic catalysis. Enzymes like acetyltransferases can be employed to catalyze the acetylation of histidine, offering a more environmentally friendly and cost-effective approach compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Products may include imidazole N-oxides.

Reduction: Reduced forms of the imidazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. It can also act as a precursor to histamine, a biologically active amine involved in immune responses and neurotransmission .

類似化合物との比較

Histidine: The parent amino acid from which 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is derived.

N-Acetyl-L-tyrosine: Another acetylated amino acid with similar structural features but different biological functions.

Imidazole-4-acetic acid: A compound with a similar imidazole ring structure but different functional groups.

Uniqueness: this compound is unique due to its specific acetylation at the alpha carbon, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, histidine .

生物活性

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features, which include both acetamido and imidazole functionalities. These characteristics suggest potential biological activities that can influence various biochemical pathways, enzyme interactions, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 214.24 g/mol and features a chiral center, which may contribute to its biological activity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The imidazole ring's ability to coordinate with metal ions in enzyme active sites suggests that this compound may inhibit bacterial protein synthesis, thus exhibiting antimicrobial effects.

2. Enzyme Inhibition

The compound's imidazole group is known for its role in enzyme catalysis. It can act as an enzyme inhibitor or modulator by interacting with metal ions at the active sites of enzymes. This property is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

3. Cytotoxicity

Preliminary studies have indicated potential cytotoxic effects on tumor cell lines, suggesting that this compound may have therapeutic applications in cancer treatment. Further investigations are warranted to explore its efficacy and mechanisms of action in this area .

4. Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, possibly due to its antioxidant properties and ability to modulate neurotransmitter systems. This aspect makes it a candidate for further research in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding with various biological macromolecules, enhancing its binding affinity.

- Metal Ion Coordination : The ability of the imidazole group to coordinate with metal ions allows it to interact effectively with metalloproteins and enzymes.

- Histamine Precursor : The compound may also serve as a precursor for histamine synthesis, influencing immune responses and neurotransmission .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Synthesis Routes

The synthesis of this compound typically involves acetylation reactions using histidine as a starting material. Common methods include:

- Acetylation with Acetic Anhydride : Conducted under mild conditions to preserve the integrity of the product.

This method has been noted for its efficiency and scalability for pharmaceutical applications .

特性

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901386 |

Source

|

| Record name | NoName_494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-02-1 |

Source

|

| Record name | N-Acetylhistidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。